Liarozole dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

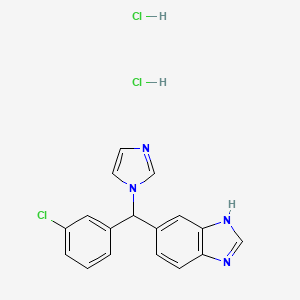

6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4.2ClH/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15;;/h1-11,17H,(H,20,21);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDMRTVUEJWCCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026639 | |

| Record name | Liarozole dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1883548-96-6 | |

| Record name | Liarozole dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Liarozole Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liarozole dihydrochloride is a potent, orally active imidazole-based compound that functions as a retinoic acid metabolism-blocking agent (RAMBA). Its primary mechanism of action involves the competitive inhibition of specific cytochrome P450 enzymes, leading to a significant increase in endogenous all-trans-retinoic acid (atRA) levels. This elevation in atRA modulates gene expression through nuclear retinoic acid receptors, resulting in therapeutic effects observed in various dermatological and oncological conditions. This guide provides a comprehensive overview of the molecular mechanisms, quantitative data from key experiments, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows associated with this compound.

Core Mechanism of Action: Inhibition of Retinoic Acid Metabolism

Liarozole's principal mechanism of action is the inhibition of the cytochrome P450 family 26 (CYP26) enzymes, particularly CYP26A1 and CYP26B1.[1][2] These enzymes are primarily responsible for the catabolism of all-trans-retinoic acid (atRA), the biologically active metabolite of vitamin A.[3] By inhibiting these enzymes, liarozole effectively blocks the 4-hydroxylation of atRA, leading to an accumulation of endogenous atRA in tissues where CYP26 is expressed, such as the skin and liver.[4][5]

This increase in local atRA concentrations enhances the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[6] RAR/RXR heterodimers are ligand-dependent transcription factors that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[7] The binding of atRA to the RAR subunit of the heterodimer induces a conformational change, leading to the recruitment of coactivators and subsequent modulation of gene transcription.[7] This targeted gene regulation underlies the therapeutic effects of liarozole, including its influence on cell differentiation, proliferation, and apoptosis.[5][8]

Signaling Pathway Diagram

Caption: Liarozole inhibits CYP26A1/B1, increasing intracellular atRA levels and enhancing RAR/RXR-mediated gene transcription.

Quantitative Data

Table 1: In Vitro Inhibition of Retinoic Acid Metabolism by Liarozole

| System | Substrate | IC50 (µM) | Reference(s) |

| Hamster Liver Microsomes | all-trans-Retinoic Acid | 2.2 | [4] |

| Human Epidermis | all-trans-Retinoic Acid | Concentration-dependent | [1] |

| MCF-7 Human Breast Cancer Cells | [3H]all-trans-Retinoic Acid | 10 µM (reduced polar metabolites by 87%) | [8] |

Table 2: In Vivo Effects of Liarozole on Retinoic Acid Levels

| Species | Tissue/Fluid | Liarozole Dose | Change in atRA Levels | Reference(s) |

| Rat | Plasma | 5 mg/kg p.o. | Undetectable to 1.4 ± 0.1 ng/mL | [4] |

| Rat | Plasma | 20 mg/kg p.o. | Undetectable to 2.9 ± 0.1 ng/mL | [4] |

| Rat | Vagina | 5 mg/kg p.o. (3 days) | 1.1 ± 0.1 to 2.2 ± 0.2 ng/200mg tissue | [4] |

| Rat | Vagina | 20 mg/kg p.o. (3 days) | 1.1 ± 0.1 to 2.6 ± 0.2 ng/200mg tissue | [4] |

| Human | Skin | 3% topical | Undetectable to 19 ± 5 ng/g wet wt (18h) | [1] |

Table 3: Clinical Efficacy of Oral Liarozole in Lamellar Ichthyosis (NCT00282724)

| Treatment Group | N | Responders at Week 12 (≥2-point decrease in IGA) | p-value (vs. Placebo) | Reference(s) |

| Placebo | 9 | 1 (11%) | - | [9] |

| Liarozole 75 mg/day | 27 | 11 (41%) | Not significant | [9] |

| Liarozole 150 mg/day | 28 | 14 (50%) | 0.056 | [9] |

Experimental Protocols

In Vitro Retinoic Acid Metabolism Inhibition Assay (Hamster Liver Microsomes)

This protocol is based on the methodology described in studies investigating the inhibition of P450-mediated retinoic acid metabolism.[4][10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of liarozole on the metabolism of all-trans-retinoic acid in hamster liver microsomes.

Materials:

-

Hamster liver microsomes

-

all-trans-Retinoic acid (substrate)

-

[3H]all-trans-Retinoic acid (tracer)

-

This compound (inhibitor)

-

NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Phosphate buffer (pH 7.4)

-

Organic solvents for extraction (e.g., ethyl acetate, hexane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV or radioactivity detector

Procedure:

-

Prepare a reaction mixture containing hamster liver microsomes, phosphate buffer, and the NADPH generating system.

-

Add varying concentrations of liarozole to the reaction mixtures.

-

Initiate the reaction by adding a mixture of unlabeled and [3H]all-trans-retinoic acid.

-

Incubate the reaction at 37°C for a predetermined time.

-

Stop the reaction by adding a cold organic solvent.

-

Extract the retinoids from the aqueous phase.

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

Analyze the samples by HPLC to separate the parent atRA from its polar metabolites.

-

Quantify the amount of parent atRA remaining and the metabolites formed.

-

Calculate the percentage of inhibition for each liarozole concentration and determine the IC50 value.

Caption: Workflow for the in vitro hamster liver microsome assay to determine liarozole's IC50 for atRA metabolism.

Cell Proliferation Assay (MCF-7 Human Breast Cancer Cells)

This protocol is adapted from studies evaluating the antiproliferative effects of liarozole in combination with retinoic acid.[8]

Objective: To assess the effect of liarozole on the antiproliferative activity of all-trans-retinoic acid in MCF-7 cells.

Materials:

-

MCF-7 human breast cancer cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

all-trans-Retinoic acid

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other proliferation assay reagent (e.g., AlamarBlue)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Seed MCF-7 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of all-trans-retinoic acid, liarozole, or a combination of both. Include a vehicle control.

-

Incubate the cells for an extended period (e.g., 9 days), replacing the medium with fresh treatment every 2-3 days.

-

At the end of the incubation period, add the MTT reagent to each well and incubate for a few hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength using a spectrophotometer.

-

Calculate the percentage of growth inhibition relative to the vehicle control.

Caption: Workflow for the MCF-7 cell proliferation assay to evaluate the synergistic effect of liarozole and atRA.

Conclusion

This compound's mechanism of action is centered on its ability to inhibit CYP26 enzymes, thereby increasing endogenous levels of all-trans-retinoic acid. This targeted elevation of atRA potentiates the retinoid signaling pathway, leading to the modulation of gene expression that underlies its therapeutic benefits in disorders of keratinization and certain cancers. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with liarozole and other retinoic acid metabolism-blocking agents. Further research into the specific downstream gene targets and the long-term effects of sustained atRA elevation will continue to refine our understanding of this important therapeutic agent.

References

- 1. Liarozole inhibits human epidermal retinoic acid 4-hydroxylase activity and differentially augments human skin responses to retinoic acid and retinol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and characterization of novel and selective inhibitors of cytochrome P450 CYP26A1, the human liver retinoic acid hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From carrot to clinic: an overview of the retinoic acid signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liarozole, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of oral liarozole on epidermal proliferation and differentiation in severe plaque psoriasis are comparable with those of acitretin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of liarozole, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oral liarozole in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of all-trans-retinoic acid in hamster liver microsomes: oxidation of 4-hydroxy- to 4-keto-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Liarozole Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of liarozole dihydrochloride, a potent inhibitor of retinoic acid metabolism. The following sections detail the chemical synthesis of the liarozole free base, its subsequent conversion to the dihydrochloride salt, and the purification methodologies required to obtain a high-purity final product. This document also includes a summary of the relevant quantitative data and a diagram of the signaling pathway modulated by liarozole.

Synthesis of Liarozole Free Base

The synthesis of the liarozole free base, 5-[(3-chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-benzimidazole, is a multi-step process that culminates in the formation of the core benzimidazole structure. A key step in this synthesis involves the cyclization of a diamine precursor.

Experimental Protocol: Synthesis of 5-[(3-chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-benzimidazole

This protocol is adapted from established synthetic procedures for liarozole and related benzimidazole derivatives.

Materials:

-

4-[(3-chlorophenyl)(1H-imidazol-1-yl)methyl]-1,2-benzenediamine

-

Trimethoxymethane

-

Formic acid

-

2N Hydrochloric acid

-

Ammonia solution

-

Dichloromethane

-

Silica gel for column chromatography

-

Eluent: Trichloromethane:Methanol:Methanol (saturated with ammonia) (90:5:5 by volume)

Procedure:

-

In a suitable reaction vessel, a mixture of 2.99 parts of 4-[(3-chlorophenyl)(1H-imidazol-1-yl)methyl]-1,2-benzenediamine, 50 parts of trimethoxymethane, and 2.4 parts of formic acid is prepared.

-

The reaction mixture is stirred for 16 hours at room temperature.

-

Following the reaction, the mixture is evaporated to dryness.

-

The residue is dissolved in a 2N hydrochloric acid solution.

-

The acidic solution is then treated with ammonia solution to precipitate the product.

-

The product is extracted with dichloromethane.

-

The organic extract is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and evaporated to yield the crude product.

Purification of Liarozole Free Base

The crude liarozole free base is purified by column chromatography.

Procedure:

-

The crude product is adsorbed onto a small amount of silica gel.

-

A silica gel column is prepared using the eluent mixture of trichloromethane, methanol, and methanol saturated with ammonia (90:5:5 by volume).

-

The adsorbed product is loaded onto the column and eluted with the prepared eluent.

-

The pure fractions are collected, and the eluent is evaporated to yield the purified 5-[(3-chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-benzimidazole.

Quantitative Data for Liarozole Free Base Synthesis

| Parameter | Value |

| Yield | 58.2% |

| Melting Point | 108.2°C |

Synthesis and Purification of this compound

The purified liarozole free base is converted to its dihydrochloride salt to improve its solubility and stability for pharmaceutical applications.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the formation of hydrochloride salts of benzimidazole compounds.

Materials:

-

Purified 5-[(3-chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-benzimidazole

-

Anhydrous ethanol

-

Concentrated hydrochloric acid or hydrogen chloride gas

-

Anhydrous diethyl ether

Procedure:

-

The purified liarozole free base is dissolved in anhydrous ethanol.

-

The solution is cooled in an ice bath.

-

A stoichiometric amount of concentrated hydrochloric acid is added dropwise with stirring, or anhydrous hydrogen chloride gas is bubbled through the solution.

-

The reaction mixture is stirred in the cold for a period to allow for complete salt formation.

-

The this compound may precipitate directly from the ethanolic solution. If not, anhydrous diethyl ether can be added as an anti-solvent to induce precipitation.

-

The precipitated solid is collected by filtration, washed with a small amount of cold anhydrous diethyl ether, and dried under vacuum.

Purification of this compound

This compound can be further purified by recrystallization.

Procedure:

-

The crude this compound is dissolved in a minimal amount of hot anhydrous ethanol.

-

The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

If crystallization is slow, the addition of a small amount of a non-polar anti-solvent like anhydrous diethyl ether can be used to promote crystal formation.

-

The purified crystals are collected by filtration, washed with a small amount of cold ethanol/diethyl ether mixture, and dried under vacuum.

Quantitative Data for this compound

| Parameter | Value |

| Molecular Weight | 381.69 g/mol [1][2][3] |

| Formula | C₁₇H₁₃ClN₄·2HCl[1][2][3] |

| Purity (by HPLC) | ≥98%[1][2][3] |

| Solubility in Water | Soluble to 100 mM[1][2][3] |

| Solubility in DMSO | Soluble to 100 mM[1][2][3] |

Signaling Pathway and Experimental Workflow

Liarozole functions as a retinoic acid metabolism-blocking agent (RAMBA).[1][2][3] It inhibits the cytochrome P450 enzyme CYP26, which is responsible for the hydroxylation and subsequent inactivation of all-trans retinoic acid (ATRA).[1][2][3] By blocking this metabolic pathway, liarozole increases the intracellular levels of ATRA, leading to enhanced activation of retinoic acid receptors (RAR) and retinoid X receptors (RXR). This, in turn, modulates the transcription of target genes involved in cell differentiation and proliferation.

Diagram: Liarozole's Mechanism of Action in the Retinoic Acid Signaling Pathway

Caption: Liarozole inhibits CYP26, increasing ATRA levels and gene transcription.

Diagram: Experimental Workflow for this compound Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

References

Chemical and physical properties of Liarozole dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liarozole dihydrochloride is a potent, orally active imidazole-based compound that functions as a retinoic acid metabolism-blocking agent (RAMBA).[1] By inhibiting key cytochrome P450 enzymes, this compound elevates endogenous levels of retinoic acid, a critical signaling molecule involved in cell growth, differentiation, and apoptosis. This mechanism of action has positioned Liarozole as a compound of interest for therapeutic applications in oncology, dermatology, and other areas where modulation of retinoic acid signaling is beneficial. This technical guide provides an in-depth overview of the chemical and physical properties, mechanism of action, and key experimental protocols related to this compound.

Chemical and Physical Properties

This compound is the hydrochloride salt form of Liarozole, which enhances its solubility and stability for research and pharmaceutical applications.

| Property | Value | Source(s) |

| IUPAC Name | 6-[(3-Chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole dihydrochloride | [2] |

| Alternative Names | R-75251, Liarozole 2HCl | [2] |

| CAS Number | 1883548-96-6 | [2] |

| Molecular Formula | C₁₇H₁₃ClN₄·2HCl | |

| Molecular Weight | 381.69 g/mol | [2] |

| Appearance | Solid powder | [2] |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 100 mM in DMSO and water. | |

| Storage Conditions | Desiccate at room temperature. For long-term storage, -20°C is recommended. | [2] |

Mechanism of Action: Retinoic Acid Signaling Pathway

This compound's primary mechanism of action is the inhibition of cytochrome P450 enzymes, particularly CYP26A1, which is responsible for the catabolism of all-trans retinoic acid (atRA).[3][4] By blocking this metabolic pathway, Liarozole increases the intracellular concentration of atRA, leading to enhanced activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These nuclear receptors form heterodimers that bind to retinoic acid response elements (RAREs) on DNA, thereby modulating the transcription of target genes involved in cellular processes.

Experimental Protocols

This section outlines key experimental protocols for evaluating the activity of this compound. These are generalized procedures and may require optimization for specific cell lines or experimental conditions.

In Vitro Cell Proliferation Assay (MCF-7 cells)

This protocol describes a colorimetric assay to assess the effect of this compound on the proliferation of MCF-7 human breast cancer cells.[5]

Materials:

-

MCF-7 cells

-

DMEM with 10% FBS, 1% Penicillin-Streptomycin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

-

Incubate the plates for the desired treatment period (e.g., 9 days).[5]

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

CYP26A1 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on CYP26A1.[4]

Materials:

-

Recombinant human CYP26A1 enzyme

-

All-trans retinoic acid (substrate)

-

NADPH regenerating system

-

This compound

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

-

HPLC system with a UV detector

Procedure:

-

Prepare a reaction mixture containing the recombinant CYP26A1 enzyme, NADPH regenerating system, and buffer.

-

Add different concentrations of this compound to the reaction mixture and pre-incubate for a short period at 37°C.

-

Initiate the reaction by adding the substrate, all-trans retinoic acid.

-

Incubate the reaction for a specific time at 37°C.

-

Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by HPLC to quantify the formation of the 4-hydroxy-retinoic acid metabolite.

-

Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Antitumor Activity in a Rat Prostate Carcinoma Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a rat model of prostate cancer.[6]

Materials:

-

Male rats (e.g., Copenhagen rats for Dunning R3327 tumor models)

-

Prostate carcinoma cells (e.g., Dunning MatLu)

-

This compound

-

Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]

Procedure:

-

Inject prostate carcinoma cells subcutaneously into the flank of the rats.

-

Allow the tumors to grow to a palpable size.

-

Randomly assign the animals to treatment and control groups.

-

Prepare the this compound formulation for oral administration. A typical dose might be in the range of 5-40 mg/kg.[1][7]

-

Administer this compound or the vehicle to the respective groups daily by oral gavage.

-

Measure tumor volume (e.g., using calipers) at regular intervals throughout the study.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology).

-

Compare the tumor growth between the treated and control groups to assess the antitumor efficacy of this compound.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC₅₀) of Liarozole against various cytochrome P450 enzymes.

| Enzyme | System | IC₅₀ | Source(s) |

| Retinoic Acid 4-Hydroxylase (CYP26) | Hamster liver microsomes | 2.2 µM | [8][9] |

| Retinoic Acid 4-Hydroxylase (CYP26) | Rat liver homogenate | 0.14 µM | [8] |

| Retinoic Acid 4-Hydroxylase (CYP26) | Dunning prostate cancer homogenate | 0.26 µM | [8] |

| 17α-hydroxylase | Bovine adrenal microsomes | 0.15 µM | [8] |

| Aromatase (CYP19) | - | Inhibition observed |

Conclusion

This compound is a well-characterized inhibitor of retinoic acid metabolism with demonstrated preclinical and clinical activity. Its ability to modulate the retinoic acid signaling pathway makes it a valuable tool for research in oncology and other therapeutic areas. The data and protocols presented in this guide provide a solid foundation for scientists and researchers working with this compound. For the most accurate and reproducible results, it is recommended to consult the primary literature for specific experimental details and to optimize protocols for the particular systems being investigated.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Liarozole inhibits human epidermal retinoic acid 4-hydroxylase activity and differentially augments human skin responses to retinoic acid and retinol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYP26A1 Links WNT and Retinoic Acid Signaling: A Target to Differentiate ALDH+ Stem Cells in APC-Mutant CRC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of liarozole, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Experimental studies with liarozole (R 75,251): an antitumoral agent which inhibits retinoic acid breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Liarozole | P450 | Retinoid Receptor | TargetMol [targetmol.com]

- 9. Liarozole, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Liarozole Dihydrochloride: A Technical Guide to Retinoic Acid Metabolism Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liarozole dihydrochloride, an imidazole-containing compound, has emerged as a significant agent in the modulation of retinoid signaling pathways. Its primary mechanism of action involves the inhibition of cytochrome P450 enzymes, specifically the CYP26 family, which are responsible for the catabolism of all-trans-retinoic acid (ATRA). By blocking the metabolic degradation of endogenous ATRA, liarozole effectively increases its intracellular concentrations, thereby potentiating its biological effects. This technical guide provides an in-depth overview of this compound, focusing on its core mechanism as a retinoic acid metabolism blocking agent (RAMBA). It includes a compilation of quantitative data, detailed experimental protocols from key studies, and visualizations of the relevant biological pathways and experimental workflows to support researchers and professionals in the field of drug development.

Introduction

All-trans-retinoic acid (ATRA), a metabolite of vitamin A, is a critical signaling molecule that regulates a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1] The intracellular levels of ATRA are tightly regulated through a balance of its synthesis from retinol and its degradation by cytochrome P450 enzymes.[2] The CYP26 family of enzymes, including CYP26A1, CYP26B1, and CYP26C1, plays a pivotal role in the oxidative metabolism of ATRA, converting it into more polar, inactive metabolites such as 4-hydroxy-RA and 4-oxo-RA.[1][2]

Liarozole is a potent inhibitor of this metabolic pathway.[3] As an imidazole derivative, it effectively blocks the catalytic activity of CYP26 enzymes, leading to an accumulation of endogenous ATRA in various tissues.[3][4] This "retinoid-mimetic" effect has positioned liarozole as a therapeutic candidate for a range of conditions, including skin disorders like psoriasis and ichthyosis, as well as certain types of cancer.[4][[“]][6] This guide will delve into the technical aspects of liarozole's function, providing the necessary data and methodologies for its scientific evaluation.

Mechanism of Action: Inhibition of Retinoic Acid Metabolism

Liarozole's primary pharmacological effect is the competitive inhibition of the CYP26 family of enzymes.[7] This inhibition leads to a subsequent increase in the half-life and bioavailability of endogenous ATRA, amplifying its downstream signaling effects.

Retinoic Acid Signaling Pathway

The canonical retinoic acid signaling pathway begins with the cellular uptake of retinol (Vitamin A) and its conversion to ATRA. ATRA then translocates to the nucleus and binds to retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs). This ligand-bound receptor complex then binds to retinoic acid response elements (RAREs) on the DNA, modulating the transcription of target genes. The catabolism of ATRA by CYP26 enzymes acts as a key negative feedback mechanism in this pathway.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of liarozole.

Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by Liarozole

| Enzyme | Substrate | IC50 (µM) | Reference |

| CYP26A1 | 9-cis-RA | 2.1 | [8] |

| P450-mediated RA metabolism (hamster liver microsomes) | all-trans-RA | 2.2 | [9] |

Table 2: In Vivo Effects of Liarozole on Retinoic Acid Levels

| Species | Tissue/Fluid | Liarozole Dose (mg/kg) | Change in Retinoic Acid Levels | Reference |

| Rat | Plasma | 5 | Undetectable to 1.4 ± 0.1 ng/mL | [9] |

| Rat | Plasma | 20 | Undetectable to 2.9 ± 0.1 ng/mL | [9] |

| Rat | Vagina | 5 | 1.1 ± 0.1 ng to 2.2 ± 0.2 ng / 200mg tissue | [9] |

| Rat | Vagina | 20 | 1.1 ± 0.1 ng to 2.6 ± 0.2 ng / 200mg tissue | [9] |

| Human | Skin | 3% topical | Undetectable to 19 ± 5 ng/g at 18h | [10] |

Table 3: Clinical Efficacy of Oral Liarozole in Psoriasis

| Study | Daily Dose | Duration | Primary Endpoint | Result | Reference |

| Berth-Jones et al. | 50 mg | 12 weeks | Mean PASI change | 17.4 to 13.8 | [11] |

| Berth-Jones et al. | 75 mg | 12 weeks | Mean PASI change | 17.5 to 14.5 | [11] |

| Berth-Jones et al. | 150 mg | 12 weeks | Mean PASI change | 15.8 to 8.8 (P < 0.001 vs. placebo) | [11] |

| Open-label study | 150-300 mg | 12 weeks | PASI score reduction | 77% decrease from baseline | [6] |

PASI: Psoriasis Area and Severity Index

Table 4: Clinical Efficacy of Oral Liarozole in Lamellar Ichthyosis

| Study (NCT00282724) | Daily Dose | Duration | Primary Endpoint | Result | Reference |

| Vahlquist et al. | 75 mg | 12 weeks | Responder Rate (≥2-point IGA decrease) | 41% (11/27) | [12] |

| Vahlquist et al. | 150 mg | 12 weeks | Responder Rate (≥2-point IGA decrease) | 50% (14/28) | [12] |

| Vahlquist et al. | Placebo | 12 weeks | Responder Rate (≥2-point IGA decrease) | 11% (1/9) | [12] |

IGA: Investigator's Global Assessment

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on liarozole.

In Vitro CYP26A1 Inhibition Assay

This protocol is a generalized representation based on methods described for assessing CYP26A1 inhibition.

Methodology:

-

Preparation of Reagents: Recombinant human CYP26A1 microsomes are prepared. A stock solution of 9-cis-retinoic acid (substrate) is made, and serial dilutions of liarozole (inhibitor) and a vehicle control are prepared.

-

Incubation: The reaction mixture containing the microsomes, substrate, and either liarozole or vehicle is prepared in a buffer solution. The reaction is initiated and incubated at 37°C for a specified time.

-

Reaction Termination and Sample Preparation: The reaction is stopped by adding a quenching solvent, typically acetonitrile. The mixture is then centrifuged to precipitate the proteins.

-

Analysis: The supernatant, containing the remaining substrate and any formed metabolites, is analyzed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The peak areas of the substrate and its metabolites are quantified. The percent inhibition of the enzyme activity by liarozole is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

Quantification of Endogenous Retinoic Acid in Biological Samples by LC-MS/MS

This protocol outlines the general steps for measuring ATRA levels in tissues or plasma.

Methodology:

-

Sample Collection and Homogenization: Biological samples (e.g., plasma, homogenized tissue) are collected. An internal standard, such as a deuterated or 13C-labeled ATRA, is added to the sample.

-

Extraction: Retinoids are extracted from the sample using a liquid-liquid extraction method, often with hexane, following saponification to hydrolyze retinyl esters.

-

Chromatographic Separation: The extracted sample is injected into an LC system. A reverse-phase C18 column is commonly used to separate ATRA from its isomers and other interfering substances.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection of ATRA and the internal standard based on their parent and daughter ion transitions.

-

Quantification: The concentration of ATRA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

MCF-7 Cell Proliferation Assay

This assay is used to assess the effect of liarozole on the proliferation of the estrogen receptor-positive human breast cancer cell line, MCF-7.

Methodology:

-

Cell Culture: MCF-7 cells are cultured in a suitable medium, typically containing fetal bovine serum.

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with various concentrations of liarozole, ATRA, or a combination of both. A vehicle control is also included.

-

Incubation: The cells are incubated for a defined period, often several days.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay.

-

Data Analysis: The absorbance or fluorescence is measured, which correlates with the number of viable cells. The effect of the treatments on cell proliferation is calculated relative to the control.

Rat Vaginal Epithelial Cell Differentiation Assay

This in vivo assay evaluates the retinoid-mimetic effects of liarozole by observing changes in vaginal epithelial cell differentiation.

Methodology:

-

Animal Model: Ovariectomized female rats are used to eliminate the influence of endogenous hormones. Vaginal keratinization is then induced by the administration of estrogen.

-

Treatment: The rats are treated daily with oral doses of liarozole, ATRA (as a positive control), or a vehicle.

-

Vaginal Smear Collection: Vaginal smears are collected daily by lavage.

-

Cytological Analysis: The collected cells are smeared onto a microscope slide, fixed, and stained (e.g., with Papanicolaou stain). The morphology of the epithelial cells is then examined under a microscope.

-

Assessment: The degree of keratinization is scored based on the predominant cell types observed (leukocytes, nucleated epithelial cells, or cornified anucleated cells). A reversal of keratinization (a shift from cornified to nucleated epithelial cells and leukocytes) indicates a retinoid-like effect.

Conclusion

This compound is a well-characterized retinoic acid metabolism blocking agent with demonstrated efficacy in preclinical models and clinical trials for specific dermatological conditions. Its mechanism of action, centered on the inhibition of CYP26 enzymes and the subsequent elevation of endogenous ATRA levels, provides a targeted approach to modulating retinoid signaling. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of liarozole and other RAMBAs. The continued exploration of this class of compounds holds promise for the development of novel therapies for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sketchviz.com [sketchviz.com]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. consensus.app [consensus.app]

- 6. Inhibition of the metabolism of endogenous retinoic acid as treatment for severe psoriasis: an open study with oral liarozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. scispace.com [scispace.com]

- 9. Liarozole, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Liarozole inhibits human epidermal retinoic acid 4-hydroxylase activity and differentially augments human skin responses to retinoic acid and retinol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Treatment of psoriasis with oral liarozole: a dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oral liarozole in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Cytochrome P450 Inhibition Profile of Liarozole Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liarozole, an imidazole-based compound, is a potent inhibitor of cytochrome P450 (CYP) enzymes, primarily recognized for its role as a retinoic acid metabolism blocking agent (RAMBA). By inhibiting the CYP-mediated catabolism of all-trans-retinoic acid (atRA), Liarozole elevates endogenous atRA levels, leading to retinoid-mimetic effects. This technical guide provides a comprehensive overview of the CYP inhibition profile of Liarozole dihydrochloride, presenting quantitative inhibition data, detailed experimental methodologies for key assays, and a visualization of its mechanism of action. This document is intended to serve as a resource for researchers and professionals in drug development investigating the therapeutic potential and drug-drug interaction liabilities of Liarozole.

Introduction

Liarozole is a novel imidazole derivative that has been investigated for its therapeutic potential in various dermatological conditions and cancers.[1] Its primary mechanism of action involves the inhibition of specific cytochrome P450 enzymes, which are critical mediators in the metabolism of endogenous and exogenous compounds. A thorough understanding of Liarozole's CYP inhibition profile is essential for predicting its pharmacological effects, potential drug-drug interactions, and overall safety profile.

Quantitative Inhibition Data

The inhibitory activity of Liarozole against various CYP-mediated reactions has been quantified in several in vitro studies. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.

Table 1: Inhibition of Retinoic Acid and Related Substrate Metabolism

| Substrate | Enzyme System | IC50 (µM) | Reference |

| All-trans-retinoic acid | Hamster liver microsomes | 2.2 | [2][3] |

| All-trans-retinoic acid | Rat liver homogenate | 0.14 | |

| All-trans-retinoic acid | Dunning prostate cancer homogenate | 0.26 | |

| 4-keto-all-trans-retinoic acid | Hamster liver microsomes | 1.3 | |

| All-trans-retinoic acid (CYP26A1 mediated) | Induced MCF-7 cells | 0.44 - 7 | [4] |

Table 2: Inhibition of Steroidogenic and Other CYP Isoforms

| CYP Isoform | Enzyme/Activity | Enzyme System | IC50 (µM) | Reference |

| CYP17A1 | 17α-hydroxylase | Bovine adrenal microsomes | 0.15 | |

| CYP19A1 | Aromatase | Not specified | Inhibitor | |

| CYP2S1 | AQ4N metabolism | Overexpressing microsomes | Effective inhibitor* |

*No quantitative IC50 value was provided in the cited literature.

Mechanism of Action: Inhibition of Retinoic Acid Metabolism

Liarozole's primary therapeutic effect stems from its ability to block the degradation of all-trans-retinoic acid (atRA).[5] atRA levels are tightly regulated by CYP26 enzymes, which hydroxylate atRA to more polar, less active metabolites, thereby controlling its signaling activity.[4] As an imidazole-containing compound, Liarozole is a potent inhibitor of this CYP-mediated metabolism.[5] This inhibition leads to an accumulation of endogenous atRA in tissues, which can then exert its biological effects, such as modulating gene expression involved in cell differentiation and proliferation.[1]

Figure 1. Signaling pathway of Liarozole's mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the experimental protocol for determining the inhibition of CYP2S1 by Liarozole.

In Vitro CYP2S1 Inhibition Assay

This protocol is adapted from a study investigating the inhibition of CYP2S1-mediated metabolism of the anticancer prodrug AQ4N by Liarozole.

Objective: To determine the inhibitory effect of Liarozole on the metabolic activity of CYP2S1.

Materials:

-

CYP2S1 overexpressing microsomes (from BEAS2B cells)

-

This compound

-

AQ4N (prodrug substrate)

-

P450 reductase

-

NADPH

-

0.1M Sodium/potassium phosphate buffer (pH 7.6)

-

Acetonitrile

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Pre-incubation: Microsomal protein containing CYP2S1 is pre-incubated with a 50 µM solution of Liarozole for 1 hour at room temperature. A control sample without Liarozole is prepared in parallel.

-

Anaerobic Conditions: Nitrogen gas is bubbled through the samples to create an anoxic environment.

-

Reaction Initiation: The samples are incubated for 5 minutes at 37°C in the phosphate buffer containing 5 mM NADPH and P450 reductase. The metabolic reaction is initiated by the addition of AQ4N to a final concentration of 10 µM.

-

Incubation: The total reaction volume of 250 µl is incubated for 60 minutes at room temperature.

-

Reaction Termination: The reaction is stopped by the addition of an equal volume (250 µl) of 50% v/v acetonitrile.

-

Deproteinization: The samples are centrifuged at 12,000 x g for 5 minutes to precipitate the protein.

-

Analysis: The supernatants are collected and analyzed by HPLC to quantify the conversion of AQ4N to its metabolites (AQ4M and AQ4). The peak areas of the substrate and metabolites are compared between the Liarozole-treated and control samples to determine the extent of inhibition.

Figure 2. Experimental workflow for the in vitro CYP2S1 inhibition assay.

Discussion and Conclusion

This compound is a potent inhibitor of several cytochrome P450 enzymes, with a particularly significant impact on those involved in retinoic acid and steroid metabolism. The available data, primarily from in vitro studies using animal-derived microsomes and cell lines, consistently demonstrate its inhibitory capacity. The mechanism of action, centered on the elevation of endogenous retinoic acid levels, provides a strong rationale for its therapeutic application in disorders characterized by abnormal cell proliferation and differentiation.

For drug development professionals, the inhibitory profile of Liarozole necessitates careful consideration of potential drug-drug interactions. While specific data on its interaction with major human drug-metabolizing CYP isoforms (e.g., CYP3A4, CYP2D6) is limited in the public domain, its imidazole structure suggests a potential for broader CYP inhibition. Further studies using human liver microsomes and recombinant human CYP enzymes are warranted to fully characterize its interaction profile and to inform clinical trial design.

References

- 1. Oral treatment of ichthyosis by the cytochrome P-450 inhibitor liarozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liarozole, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liarozole, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo PMID: 1374473 | MCE [medchemexpress.cn]

- 4. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the metabolism of endogenous retinoic acid as treatment for severe psoriasis: an open study with oral liarozole - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Liarozole Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liarozole dihydrochloride is a potent imidazole-based compound that functions as a retinoic acid metabolism-blocking agent (RAMBA).[1] By inhibiting the cytochrome P450 family 26 (CYP26) enzymes, Liarozole prevents the degradation of all-trans retinoic acid (atRA), leading to increased intracellular levels of this critical signaling molecule.[1] This guide provides an in-depth overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Mechanism of Action

Liarozole's primary mechanism of action is the inhibition of CYP26 enzymes, particularly CYP26A1, which are responsible for the 4-hydroxylation and subsequent metabolism of atRA.[1] This inhibition leads to an accumulation of endogenous atRA within cells, thereby enhancing retinoic acid signaling. The increased atRA levels can, in turn, influence gene expression, cell differentiation, and proliferation.[2][3]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy and activity of this compound across various assays and cell lines.

Table 1: Inhibitory Activity of this compound

| Target Enzyme/Process | Assay System | IC50 Value | Reference(s) |

| CYP26-dependent 4-hydroxylation of RA | 7 µM | [1] | |

| RA metabolism | Hamster liver microsomes | 2.2 µM | [3] |

| 17α-hydroxylase | Bovine adrenal microsomes | 0.15 µM | [4] |

| Cholesterol synthesis | Human hepatoma cells | 5 µM | [4] |

| RA metabolism | Rat liver homogenate | 0.14 µM | [4] |

| RA metabolism | Dunning prostate cancer homogenate | 0.26 µM | [4] |

Table 2: Effects of this compound on Cell Lines

| Cell Line | Assay | Concentration | Effect | Reference(s) |

| MCF-7 (human breast cancer) | Cell Proliferation | 0.01 - 10 µM (9 days) | Inhibition of cell proliferation | [1] |

| MCF-7 (human breast cancer) | RA Metabolism | 10 µM | Almost complete block | [4] |

| Mesenchymal cells | Chondrogenesis | 1 µM (4 days) | Complete inhibition of chondrogenesis | [1] |

| DU145 (human prostate cancer) | Cell Growth | Not specified | Modest effect on cell growth, amplifies pro-apoptotic actions of RA | [5] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to characterize this compound.

CYP26A1 Inhibition Assay (P450-Glo™ Assay)

This protocol is adapted from the general P450-Glo™ Assay protocol and is suitable for assessing the inhibitory potential of Liarozole on CYP26A1 activity.

Materials:

-

P450-Glo™ CYP26A1 Screening System (Promega)

-

This compound stock solution (in DMSO)

-

Recombinant human CYP26A1 enzyme

-

NADPH regeneration system

-

Potassium phosphate buffer (pH 7.4)

-

White opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare Reagents: Reconstitute the P450-Glo™ reagents according to the manufacturer's instructions. Prepare a serial dilution of this compound in potassium phosphate buffer.

-

Enzyme Reaction: In a 96-well plate, add 12.5 µL of potassium phosphate buffer, 5 µL of the this compound dilution (or vehicle control), and 12.5 µL of the CYP26A1 enzyme/P450-Glo™ substrate mix.

-

Initiate Reaction: Add 20 µL of the NADPH regeneration system to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Detection: Add 50 µL of the Luciferin Detection Reagent to each well to stop the reaction and initiate the luminescent signal.

-

Measurement: Incubate for 20 minutes at room temperature to stabilize the signal and then measure luminescence using a luminometer.

-

Data Analysis: Calculate the percent inhibition for each Liarozole concentration relative to the vehicle control and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the effect of Liarozole on the proliferation of cancer cell lines (e.g., MCF-7).

Materials:

-

MCF-7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired period (e.g., 9 days), replacing the treatment medium every 2-3 days.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the concentration of Liarozole that causes 50% inhibition of cell growth (IC50).

In Vitro Chondrogenesis Assay (Micromass Culture)

This protocol details the use of a micromass culture system to assess the impact of Liarozole on the chondrogenic differentiation of mesenchymal stem cells (MSCs).

Materials:

-

Mesenchymal stem cells (MSCs)

-

Chondrogenic differentiation medium

-

This compound stock solution (in DMSO)

-

Alcian Blue stain

-

Multi-well culture plates

Procedure:

-

Cell Preparation: Resuspend MSCs at a high density (e.g., 1 x 10^7 cells/mL) in chondrogenic medium.

-

Micromass Seeding: Spot 10 µL droplets of the cell suspension onto the center of each well of a multi-well plate. Allow the cells to adhere for 2 hours in a humidified incubator.

-

Treatment: Gently add chondrogenic medium containing this compound (e.g., 1 µM) or vehicle control to each well.

-

Culture: Culture the micromasses for the desired period (e.g., 4 days), changing the medium every 2 days.

-

Staining: After the culture period, fix the micromasses and stain with Alcian Blue to visualize the proteoglycan-rich cartilage matrix.

-

Analysis: Qualitatively or quantitatively assess the extent of chondrogenesis based on the intensity of Alcian Blue staining.

Quantitative Gene Expression Analysis (qPCR)

This protocol outlines the steps to measure changes in the expression of retinoic acid-responsive genes following treatment with Liarozole.

Materials:

-

Cells of interest (e.g., cancer cell line or primary cells)

-

This compound stock solution (in DMSO)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., CYP26A1, RARA, RARB, CRABP2) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Cell Treatment: Treat cells with this compound at various concentrations and time points.

-

RNA Extraction: Isolate total RNA from the treated and control cells using an RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in Liarozole-treated cells compared to control cells.

Mandatory Visualizations

Signaling Pathway

Caption: Retinoic Acid Signaling Pathway and the inhibitory action of Liarozole.

Experimental Workflow

Caption: General workflow for the in vitro characterization of Liarozole.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of liarozole, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liarozole, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liarozole | P450 | Retinoid Receptor | TargetMol [targetmol.com]

- 5. Liarozole amplifies retinoid-induced apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Liarozole Dihydrochloride: Molecular Structure and Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liarozole dihydrochloride is a potent, orally active imidazole-based compound that functions as a retinoic acid metabolism-blocking agent (RAMBA). By inhibiting cytochrome P450 enzymes, primarily CYP26, it elevates endogenous levels of all-trans-retinoic acid (atRA), a critical signaling molecule involved in cell proliferation, differentiation, and apoptosis. This guide provides a comprehensive overview of the molecular structure, mechanism of action, pharmacokinetic profile, and clinical applications of this compound, with a focus on quantitative data and detailed experimental methodologies.

Molecular Structure and Chemical Properties

Liarozole is a benzimidazole derivative.[1] The dihydrochloride salt is the form commonly used in research and clinical investigations.

Chemical Name: 6-[(3-chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-benzimidazole dihydrochloride

Molecular Formula: C₁₇H₁₅Cl₃N₄

Molecular Weight: 381.69 g/mol

CAS Number: 1883548-96-6

Chemical Structure:

(Image Credit: Cayman Chemical)

Mechanism of Action

Liarozole's primary mechanism of action is the inhibition of cytochrome P450 (CYP) enzymes responsible for the catabolism of all-trans-retinoic acid (atRA).[2] This leads to an increase in the intracellular concentration of atRA, thereby enhancing its biological effects.

Inhibition of Retinoic Acid Metabolism

The key enzyme inhibited by Liarozole is CYP26, a family of enzymes (CYP26A1, CYP26B1, and CYP26C1) that hydroxylates atRA, marking it for degradation.[3] By blocking this metabolic pathway, Liarozole effectively increases the half-life and bioavailability of endogenous atRA in tissues where CYP26 is expressed.[2][4]

Impact on Retinoic Acid Signaling Pathway

Increased levels of atRA lead to the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[5][6] This binding modulates the transcription of genes involved in cellular processes such as:

-

Cell Differentiation: Promoting the differentiation of various cell types, including keratinocytes and some cancer cells.[7]

-

Inhibition of Cell Proliferation: Arresting the cell cycle and inhibiting the growth of hyperproliferative cells.[8]

-

Apoptosis: Inducing programmed cell death in certain cancer cell lines.

Inhibition of Other Cytochrome P450 Enzymes

In addition to CYP26, Liarozole also exhibits inhibitory activity against other CYP enzymes, including:

-

Aromatase (CYP19A1): This enzyme is responsible for the conversion of androgens to estrogens. Inhibition of aromatase is a therapeutic strategy in hormone-receptor-positive breast cancer.

-

17α-hydroxylase/17,20-lyase (CYP17A1): This enzyme is crucial for the biosynthesis of androgens and cortisol. Its inhibition is relevant in the treatment of prostate cancer.[3]

The multi-target inhibitory profile of Liarozole contributes to its broad range of potential therapeutic applications.

Quantitative Data on Biological Activity

The inhibitory potency of Liarozole against various enzymes has been quantified in numerous studies. The following tables summarize key IC₅₀ values and clinical trial outcomes.

In Vitro Inhibitory Activity

| Enzyme Target | System | IC₅₀ (µM) | Reference |

| Retinoic Acid Metabolism | Hamster liver microsomes | 2.2 | [2] |

| 4-keto-RA Metabolism | Hamster liver microsomes | 1.3 | [4] |

| CYP26A1 | Recombinant human enzyme | 0.2 - 86 (range) | [3] |

| CYP1A1 | Human liver microsomes | 0.469 | [9] |

| CYP2A6 | Human liver microsomes | 24.4 | [9] |

| CYP3A4 | Human liver microsomes | 98.1 | [9] |

Clinical Trial Efficacy

| Indication | Dosage | Key Findings | Reference |

| Lamellar Ichthyosis | 75 mg or 150 mg once daily for 12 weeks | 41% (75 mg) and 50% (150 mg) of patients showed a ≥2-point decrease in Investigator's Global Assessment (IGA) score compared to 11% in the placebo group. The difference was not statistically significant for the 150 mg group (P=0.056). | [10] |

| Severe Psoriasis | 75 mg twice daily, increased to 150 mg twice daily if needed, for 12 weeks | 77% of patients achieved an excellent or good improvement. The Psoriasis Area and Severity Index (PASI) score decreased by 77% at week 12. | [11] |

| Hormone-Refractory Prostate Cancer | Dose-escalation up to 300 mg twice daily | 4 patients had a >50% decrease in PSA levels. 2 of 9 patients with measurable disease had partial responses. | [12] |

| Advanced Non-Small Cell Lung Cancer | 300 mg twice daily | No objective tumor responses were observed. | [13] |

Pharmacokinetics and Metabolism

Liarozole is orally bioavailable. Pharmacokinetic studies in patients with lamellar ichthyosis showed no undue accumulation of the drug with once-daily dosing of 75 mg or 150 mg for 12 weeks.[10]

Liarozole has been shown to modulate the pharmacokinetics of all-trans-retinoic acid. In patients with solid tumors, co-administration of Liarozole (300 mg) with atRA partially reversed the decline in atRA plasma concentrations observed with continuous atRA treatment.[14] The mean day-28 area under the curve (AUC) of atRA increased from 132 ng·h/mL to 243 ng·h/mL with Liarozole pre-treatment.[14]

The metabolism of Liarozole itself is primarily mediated by cytochrome P450 enzymes. The specific metabolites and excretion pathways have not been fully elucidated in publicly available literature.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the activity of Liarozole.

Cytochrome P450 Inhibition Assay (General Protocol)

Objective: To determine the in vitro inhibitory potency (IC₅₀) of Liarozole against specific CYP isoforms.

Materials:

-

Human liver microsomes or recombinant human CYP enzymes

-

CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

-

NADPH regenerating system

-

This compound stock solution (in a suitable solvent like DMSO)

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., acetonitrile)

-

LC-MS/MS system for metabolite quantification

Procedure:

-

Preparation of Incubation Mixtures: In microcentrifuge tubes or a 96-well plate, combine the buffer, human liver microsomes (or recombinant enzyme), and various concentrations of Liarozole.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5-10 minutes).

-

Initiation of Reaction: Add the CYP-specific probe substrate to each well to initiate the enzymatic reaction.

-

Incubation: Incubate at 37°C for a defined period (e.g., 10-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percent inhibition of enzyme activity at each Liarozole concentration compared to a vehicle control. Determine the IC₅₀ value by fitting the data to a suitable dose-response model.

Retinoic Acid Metabolism Inhibition Assay in Cell Culture

Objective: To assess the ability of Liarozole to inhibit the metabolism of atRA in a cellular context.

Materials:

-

A suitable cell line that metabolizes atRA (e.g., MCF-7 breast cancer cells)

-

Cell culture medium and supplements

-

[³H]-all-trans-retinoic acid

-

This compound

-

Scintillation cocktail and counter

-

HPLC system for metabolite profiling

Procedure:

-

Cell Culture: Culture the cells to a desired confluency.

-

Pre-treatment (optional): Pre-treat cells with unlabeled atRA to induce metabolic enzymes.

-

Treatment: Incubate the cells with [³H]-atRA in the presence of various concentrations of Liarozole or vehicle control for a defined period (e.g., 4 hours).

-

Sample Collection: Collect the cell culture supernatant.

-

Quantification of Metabolism:

-

Total Metabolism: Measure the radioactivity in the aqueous and organic phases after extraction to determine the conversion of [³H]-atRA to more polar metabolites.

-

Metabolite Profiling: Analyze the supernatant using HPLC with a radioactivity detector to separate and quantify [³H]-atRA and its metabolites.

-

-

Data Analysis: Calculate the percentage inhibition of atRA metabolism by Liarozole at each concentration.

Visualizations

Retinoic Acid Signaling Pathway and Liarozole's Point of Intervention

Caption: Liarozole inhibits CYP26, increasing atRA levels and modulating gene transcription.

Experimental Workflow for IC₅₀ Determination

Caption: Workflow for determining the IC₅₀ of Liarozole against CYP enzymes.

Conclusion

This compound is a well-characterized inhibitor of retinoic acid metabolism with demonstrated clinical activity in a range of dermatological and oncological conditions. Its ability to modulate the endogenous retinoic acid signaling pathway provides a unique therapeutic approach. This technical guide has summarized the core knowledge regarding its molecular structure, mechanism of action, and activity, providing a valuable resource for researchers and drug development professionals in the field. Further investigation into its detailed pharmacokinetic profile and the full spectrum of its effects on RARE-mediated gene transcription will continue to refine our understanding and potential applications of this compound.

References

- 1. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]

- 2. Liarozole, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liarozole fumarate inhibits the metabolism of 4-keto-all-trans-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Retinoic acid signaling is critical during the totipotency window in early mammalian development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcriptional Factors Mediating Retinoic Acid Signals in the Control of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of retinoic acid and retinol during differentiation of F9 embryonal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Retinoic acid metabolism and inhibition of cell proliferation: an unexpected liaison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determining the IC 50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oral liarozole in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of the metabolism of endogenous retinoic acid as treatment for severe psoriasis: an open study with oral liarozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase I/II dose-escalation study of liarozole in patients with stage D, hormone-refractory carcinoma of the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phase II study of liarozole in advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modulation of all-trans retinoic acid pharmacokinetics by liarozole. [vivo.weill.cornell.edu]

Methodological & Application

Application Notes and Protocols for Liarozole Dihydrochloride Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of liarozole dihydrochloride in various mouse models, including cancer and psoriasis. The protocols outlined below are based on established research findings and are intended to assist in the design and execution of preclinical studies.

Mechanism of Action

Liarozole is an imidazole-based compound that functions as a potent inhibitor of the cytochrome P450 enzyme CYP26.[1][2] CYP26 is responsible for the catabolism of all-trans-retinoic acid (ATRA), a key signaling molecule involved in cell differentiation, proliferation, and apoptosis.[3][4] By inhibiting CYP26, liarozole leads to an increase in endogenous levels of ATRA in various tissues.[1][5] This elevation of ATRA enhances its downstream signaling effects, which can include the suppression of tumor growth and the modulation of inflammatory responses.[2][3]

Signaling Pathway of Liarozole's Action

The primary mechanism of liarozole involves the potentiation of the retinoic acid signaling pathway. The diagram below illustrates the key steps in this pathway, from the synthesis of retinoic acid to its effects on gene transcription.

Quantitative Data Summary

The following tables summarize the quantitative effects of liarozole administration in various mouse models as reported in the literature.

Table 1: Effect of Liarozole on Tumor Growth in Mouse Models

| Cancer Type | Cell Line | Mouse Strain | Liarozole Dose | Administration Route | Treatment Duration | Tumor Growth Inhibition | Reference(s) |

| Prostate Cancer | R3327-G (androgen-dependent) | Rat | 40 mg/kg, twice daily | Oral Gavage | Not Specified | 82% reduction in median tumor volume | [6] |

| Prostate Cancer | AT-6 (androgen-independent) | Rat | 100 mg/kg/day | Dietary Admixture | Not Specified | 73% reduction in median tumor volume | [6] |

| Prostate Cancer | PC-3ML-B2 (androgen-independent) | SCID mice | Not Specified | Not Specified | Not Specified | Reduced s.c. and bone metastasis tumor growth | [1] |

| Breast Cancer | MCF-7 | Not Specified | 10 µM (in vitro) | Not Applicable | 9 days | 35% inhibition of cell growth | [7] |

Table 2: Effect of Liarozole on Retinoic Acid Levels

| Animal Model | Tissue/Fluid | Liarozole Dose | Administration Route | Change in Retinoic Acid Levels | Reference(s) |

| Rat | Plasma | 5 mg/kg | p.o. | Increased to 1.4 ± 0.1 ng/ml from <0.5 ng/ml | [5] |

| Rat | Plasma | 20 mg/kg | p.o. | Increased to 2.9 ± 0.1 ng/ml from <0.5 ng/ml | [5] |

| Ovariectomized Rat | Vagina | 5 mg/kg | p.o. | Doubled (from 1.1 ± 0.1 ng to 2.2 ± 0.2 ng) | [5] |

| Ovariectomized Rat | Vagina | 20 mg/kg | p.o. | Increased from 1.1 ± 0.1 ng to 2.6 ± 0.2 ng | [5] |

| Mouse | Tumor | Not Specified | Not Specified | Increased tumor retinoic acid levels | [1] |

Experimental Protocols

Preparation and Administration of this compound

Materials:

-

This compound powder

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[8]

-

Sterile water or saline

-

Vortex mixer

-

Sonicator (optional)

-

Oral gavage needles (20-22 gauge for mice)[9]

-

Syringes (1 mL)

Preparation of Liarozole Solution for Oral Gavage:

-

Calculate the required amount of this compound based on the desired dose and the number and weight of the mice.

-

Prepare the vehicle solution. A commonly used vehicle for in vivo studies with liarozole consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]

-

Dissolve the this compound powder in the vehicle. It is recommended to first dissolve the powder in DMSO and then add the other components of the vehicle sequentially.[8]

-

Vortex the solution thoroughly to ensure complete dissolution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[8]

-

Prepare the solution fresh on the day of administration.[8]

Oral Gavage Administration Protocol:

-

Accurately weigh each mouse to determine the precise volume of the liarozole solution to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg, though smaller volumes are often preferred.[9]

-

Restrain the mouse firmly by the scruff of the neck to immobilize the head.

-

Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.[9]

-

Once the needle is in the esophagus, slowly administer the calculated volume of the liarozole solution.

-

Carefully withdraw the gavage needle.

-

Monitor the mouse for any signs of distress immediately after the procedure and periodically thereafter.

Prostate and Breast Cancer Xenograft Mouse Models

Cell Lines:

-

Prostate Cancer: LNCaP, PC-3

-

Breast Cancer: MCF-7

Mouse Strain:

-

Immunocompromised mice (e.g., SCID, BALB/c nude) are required for xenograft studies.

Experimental Workflow:

Detailed Protocol:

-

Cell Culture: Culture the desired cancer cell line (LNCaP, PC-3, or MCF-7) according to standard protocols.

-

Cell Preparation for Injection:

-

Harvest cells during their exponential growth phase.

-

Wash the cells with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.[10]

-

-

Tumor Cell Implantation:

-

Anesthetize the mice.

-

Inject 0.1 mL of the cell suspension subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

-

Randomization and Treatment:

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or the vehicle control daily via oral gavage as described in section 3.1. Doses can range from 40-100 mg/kg/day, potentially divided into two daily doses.[6]

-

-

Endpoint and Data Collection:

-

Continue treatment for a specified period (e.g., 21-28 days).

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Tissues can be collected for further analysis (e.g., histology, biomarker analysis).

-

Imiquimod-Induced Psoriasis Mouse Model

Mouse Strain:

-

BALB/c or C57BL/6 mice are commonly used.

Experimental Workflow:

References

- 1. Liarozole and 13-cis-retinoic acid anti-prostatic tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Experimental studies with liarozole (R 75,251): an antitumoral agent which inhibits retinoic acid breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liarozole, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. auajournals.org [auajournals.org]

- 7. Effects of liarozole, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. iacuc.wsu.edu [iacuc.wsu.edu]

- 10. meliordiscovery.com [meliordiscovery.com]

Application Note: Preparation and Handling of Liarozole Dihydrochloride Stock Solutions

For Research Use Only

Abstract

Liarozole is a potent inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP26, which is responsible for the metabolism of all-trans-retinoic acid (ATRA). By blocking ATRA catabolism, Liarozole effectively increases endogenous levels of ATRA, making it a valuable tool for studying the biological roles of retinoic acid in cellular differentiation, proliferation, and apoptosis. Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. This document provides a detailed protocol for the preparation, storage, and handling of Liarozole dihydrochloride stock solutions in Dimethyl Sulfoxide (DMSO).

Properties and Solubility

This compound is a white to off-white solid. Key quantitative data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₁₆Cl₂N₄ · 2HCl |

| Molar Mass | 450.19 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥98% |

Table 2: Solubility Data

| Solvent | Solubility |

| DMSO | ≥ 25 mg/mL |

| Water | Sparingly soluble |

| Ethanol | Sparingly soluble |

Recommended Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

Table 3: Storage and Stability Recommendations

| Form | Storage Temperature | Stability |

| Solid Powder | -20°C | At least 1 year |

| DMSO Stock Solution | -20°C | Up to 3 months |

Note: For long-term storage, it is recommended to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Protocol: Preparation of a 10 mM Stock Solution